(Trimethylsilyl)acetonitrile chemical properties and structure
(Trimethylsilyl)acetonitrile chemical properties and structure
An In-depth Technical Guide to (Trimethylsilyl)acetonitrile: Properties, Structure, and Synthetic Utility
Authored by a Senior Application Scientist
Introduction: The Strategic Role of (Trimethylsilyl)acetonitrile in Modern Synthesis
In the landscape of synthetic organic chemistry, the strategic formation of carbon-carbon bonds is paramount. (Trimethylsilyl)acetonitrile, often abbreviated as TMSAN, has emerged as a cornerstone reagent for the introduction of the cyanomethyl group (-CH₂CN). Its utility extends far beyond that of a simple nitrile, acting as a versatile and stable synthetic equivalent of the highly reactive cyanomethyl anion. This guide provides an in-depth exploration of the chemical properties, structure, and reactivity of (Trimethylsilyl)acetonitrile, with a focus on its practical applications for researchers, scientists, and drug development professionals. The β-hydroxynitriles and α,β-unsaturated nitriles synthesized using TMSAN are critical intermediates in the construction of complex molecular architectures found in numerous pharmaceutical agents and natural products.[1][2][3]
Molecular Structure and Physicochemical Properties
(Trimethylsilyl)acetonitrile, with the linear formula (CH₃)₃SiCH₂CN, possesses a simple yet functionally rich structure. The molecule consists of a nitrile group attached to a methylene bridge, which is in turn bonded to a trimethylsilyl group. The presence of the silicon atom is key to the compound's unique reactivity, as it stabilizes an adjacent carbanion through σ-π hyperconjugation and provides a handle for unique reaction pathways like the Peterson Olefination.
Caption: Molecular Structure of (Trimethylsilyl)acetonitrile.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of (Trimethylsilyl)acetonitrile is provided below for easy reference. This data is essential for its identification, purification, and safe handling in a laboratory setting.
Table 1: Physicochemical Properties of (Trimethylsilyl)acetonitrile
| Property | Value | Reference(s) |
| CAS Number | 18293-53-3 | [4] |
| Molecular Formula | C₅H₁₁NSi | [2] |
| Molecular Weight | 113.23 g/mol | [2] |
| Appearance | Clear colorless to straw liquid | [4][5] |
| Boiling Point | 65-70 °C at 20 mmHg | [4][6] |
| Density | 0.827 g/mL at 25 °C | [4][6] |
| Refractive Index (n²⁰/D) | 1.420 | [4][6] |
| Flash Point | 43 °C (109.4 °F) - closed cup | |
| Solubility | Soluble in most common organic solvents | [4][6] |
Table 2: Spectroscopic Data for (Trimethylsilyl)acetonitrile
| Spectrum | Key Features | Reference(s) |
| ¹H NMR (CDCl₃) | δ ~0.1-0.2 ppm (s, 9H, Si(CH₃)₃), δ ~1.5-1.6 ppm (s, 2H, CH₂CN) | [6][7] |
| IR (CCl₄) | ~2215 cm⁻¹ (C≡N stretch) | [6] |
Synthesis and Purification
Synthesis
A common and effective method for the preparation of (Trimethylsilyl)acetonitrile involves the reaction of a haloacetonitrile with chlorotrimethylsilane in the presence of a metal reductant, such as zinc.[4][6] This approach provides good yields of the desired product.
General Synthetic Scheme: X-CH₂CN + (CH₃)₃SiCl + Zn → (CH₃)₃SiCH₂CN + ZnXCl (where X = Cl or Br)
The causality behind this choice of reagents lies in the in situ formation of an organozinc intermediate, which is sufficiently nucleophilic to react with chlorotrimethylsilane but is generally more manageable than the corresponding lithium or magnesium reagents. The yield is typically higher when starting from bromoacetonitrile (around 81%) compared to chloroacetonitrile (around 61%).[6]
Purification Protocol
For applications requiring high purity, a straightforward purification protocol can be employed. The trustworthiness of subsequent reactions often depends on the quality of the starting reagent.
Step-by-Step Purification Methodology:
-
Initial Check: Analyze the crude product using ¹H NMR and IR spectroscopy to identify any significant impurities.[6]
-
Dissolution: Dissolve the impure (Trimethylsilyl)acetonitrile in benzene (~10 volumes).[6]
-
Aqueous Wash: Transfer the benzene solution to a separatory funnel and wash it several times with an acetate buffer (acetic acid/sodium acetate, pH ≈ 7).[6] This step is crucial for removing any acidic or water-soluble byproducts.
-
Drying: Separate the organic layer and dry it over anhydrous calcium chloride (CaCl₂).[6]
-
Solvent Removal: Remove the benzene solvent under reduced pressure using a rotary evaporator.[6]
-
Fractional Distillation: Perform a fractional distillation of the residue under reduced pressure to obtain the purified (Trimethylsilyl)acetonitrile.[6]
Chemical Reactivity and Mechanistic Pathways
The synthetic power of (Trimethylsilyl)acetonitrile stems from the acidity of the α-protons (the CH₂ group), enabling the formation of a stabilized carbanion that serves as a potent nucleophile.
Generation of the Nucleophile: Two Paths
There are two primary strategies to unmask the nucleophilic character of TMSAN, each with distinct advantages depending on the substrate and desired reaction conditions.
-
Path A: Strong Base Deprotonation: Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) at low temperatures quantitatively generates the α-lithio-(trimethylsilyl)acetonitrile anion. This is the classic approach for creating a highly reactive carbanion for subsequent reaction with electrophiles.
-
Path B: Lewis Base Catalysis: A milder and often more functional-group-tolerant method involves the use of a catalytic amount of a Lewis base, such as lithium acetate (AcOLi) or cesium acetate (AcOCs).[1] In this mechanism, the Lewis base is believed to activate the carbon-silicon bond, generating a transient, hypervalent silicon species that facilitates the nucleophilic attack on an electrophile (e.g., a carbonyl compound) without requiring full deprotonation or extreme temperatures.[1] This catalytic approach is particularly valuable in drug development workflows where sensitive functional groups must be preserved.
Caption: Stereodivergent outcome of the Peterson Olefination.
Reactions with Other Electrophiles
While carbonyl additions are most common, TMSAN's reactivity extends to other electrophiles. Notably, it reacts smoothly with dimethyl acetals in the presence of trimethylsilyl trifluoromethanesulfonate (TMSOTf) to yield β-methoxynitriles. [8]Mechanistic hypotheses suggest this reaction may proceed through the in situ formation of a nucleophilic N-silyl ketene imine. [3][8]
Applications in Drug Development
The cyano group is a prevalent functional group in pharmaceuticals, valued for its ability to act as a hydrogen bond acceptor, modulate polarity, and serve as a versatile synthetic handle for further transformations. [3][9]Acetonitrile itself is a critical solvent in the pharmaceutical industry. [10]TMSAN provides a sophisticated method for incorporating the cyanomethyl fragment into potential drug candidates.
The products derived from TMSAN chemistry, such as β-hydroxynitriles, are direct precursors to β-amino alcohols, acrylic acids, and other structures of pharmacological interest. The α,β-unsaturated nitriles are classic Michael acceptors, enabling the construction of complex heterocyclic systems and conjugate additions, which are common strategies in modern drug design. [2]
Validated Experimental Protocols
The following protocols are provided as self-validating systems, grounded in established literature, to guide the researcher in key transformations.
Protocol: Lewis Base-Catalyzed Cyanomethylation of an Aldehyde
This protocol describes a mild and efficient method for producing β-hydroxynitriles. [1] Workflow Diagram:
Caption: Workflow for Lewis Base-Catalyzed Cyanomethylation.
Step-by-Step Methodology:
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aldehyde substrate (1.0 eq) and a catalytic amount of lithium acetate (AcOLi, 10 mol%). [1]2. Solvent Addition: Add anhydrous dimethylformamide (DMF) to dissolve the reagents.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add (Trimethylsilyl)acetonitrile (1.4 eq) to the stirred solution via syringe. [1]5. Reaction: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quench & Extraction: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to yield the desired β-hydroxynitrile.
Protocol: Two-Step Peterson Olefination
This protocol outlines the formation of an α,β-unsaturated nitrile from a ketone via a stable β-hydroxysilane intermediate. [11] Step-by-Step Methodology:
Part A: Formation of the β-Hydroxysilane Adduct
-
Anion Formation: Prepare a solution of LDA by adding n-BuLi to diisopropylamine in THF at -78 °C.
-
TMSAN Deprotonation: Add (Trimethylsilyl)acetonitrile (1.0 eq) dropwise to the LDA solution at -78 °C and stir for 30 minutes to generate the carbanion.
-
Carbonyl Addition: Add a solution of the ketone (1.0 eq) in THF to the carbanion solution at -78 °C.
-
Quench: After stirring for 1-2 hours, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Warm the mixture to room temperature, extract with ether, dry the organic layer, and concentrate. At this stage, the diastereomeric β-hydroxysilanes can often be separated by chromatography.
Part B: Elimination
-
For syn-Elimination (to Z-alkene, typically):
-
Dissolve the isolated β-hydroxysilane in anhydrous THF.
-
Add potassium hydride (KH) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench with water, extract, dry, and purify to obtain the alkene.
-
-
For anti-Elimination (to E-alkene, typically):
-
Dissolve the isolated β-hydroxysilane in a solvent like dichloromethane.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or a Lewis acid like BF₃·OEt₂, at 0 °C. [11] 3. Stir until completion, then quench with a mild base (e.g., saturated NaHCO₃ solution), extract, dry, and purify.
-
Safety and Handling
(Trimethylsilyl)acetonitrile is a hazardous chemical and must be handled with appropriate precautions.
-
Hazards: The compound is a flammable liquid and vapor. [12]It is toxic if swallowed, in contact with skin, or if inhaled. [12][13]It also causes skin and serious eye irritation and may cause respiratory irritation. [13]* Handling: Always use this reagent in a well-ventilated chemical fume hood. [13][14]Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, nitrile gloves, and a lab coat. [13]Use non-sparking tools and take precautionary measures against static discharge. [13]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat and sources of ignition in a designated flammables area. [13]
Conclusion
(Trimethylsilyl)acetonitrile is a powerful and versatile reagent that serves as a robust synthetic equivalent of the cyanomethyl anion. Its predictable reactivity with carbonyl compounds, particularly the stereochemical control offered by the Peterson Olefination, makes it an indispensable tool in the synthetic chemist's arsenal. The ability to perform reactions under both strong-base and milder Lewis-base-catalyzed conditions enhances its applicability, especially within the nuanced and often sensitive context of pharmaceutical and drug development research. A thorough understanding of its properties, reactivity, and handling procedures, as detailed in this guide, is essential for leveraging its full synthetic potential safely and effectively.
References
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Turcu, M. (2013). Lewis Base-Catalyzed Cyanomethylation of Carbonyl Compounds with (Trimethylsilyl)acetonitrile. ResearchGate. Retrieved from [Link]
-
Downey, C. W., Robertson, G. A. L., Santa, J., Flicker, K. R., & Stith, W. M. (2018). One-pot silyl ketene imine formation-nucleophilic addition reactions of acetonitrile with acetals and nitrones. UR Scholarship Repository. Retrieved from [Link]
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Downey, C. W., et al. (2016). Mukaiyama addition of (trimethylsilyl) acetonitrile to dimethyl acetals mediated by trimethylsilyl trifluoromethanesulfonate. UR Scholarship Repository. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Peterson Olefination. Retrieved from [Link]
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NROChemistry. (n.d.). Peterson Olefination. Retrieved from [Link]
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Wikipedia. (n.d.). Peterson olefination. Retrieved from [Link]
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Jinzaki, T., et al. (2013). Nucleophilic Addition of α-(Dimethylsilyl)nitriles to Aldehydes and Ketones. Organic Letters. Retrieved from [Link]
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SpectraBase. (n.d.). Trimethylsilylacetonitrile - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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Ferreira, R. J., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Retrieved from [Link]
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Silvari Group. (n.d.). Acetonitrile in the Pharmaceutical Industry. Retrieved from [Link]
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